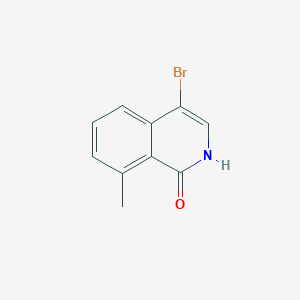

1(2H)-Isoquinolinone, 4-bromo-8-methyl-

説明

1(2H)-Isoquinolinone is a heterocyclic compound featuring a fused benzene and pyridone ring system. The derivative 4-bromo-8-methyl-1(2H)-isoquinolinone is characterized by a bromine atom at position 4 and a methyl group at position 6. The bromine and methyl substituents likely enhance its lipophilicity and modulate electronic properties, making it relevant in medicinal chemistry and environmental studies.

特性

IUPAC Name |

4-bromo-8-methyl-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-3-2-4-7-8(11)5-12-10(13)9(6)7/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUGUVPGYDRFTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CNC2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Physicochemical Properties

Key properties of selected isoquinolinones:

*log P values estimated using substituent contributions. Bromine increases hydrophobicity, while methyl groups further enhance lipophilicity. Hydroxylated metabolites (e.g., 1(2H)-isoquinolinone) show higher water solubility and biodegradability .

Structural and Crystallographic Features

- 4-Bromo-8-methyl-1(2H)-isoquinolinone: The bromine atom at C4 and methyl at C8 likely induce steric effects, altering hydrogen bonding and crystal packing compared to simpler analogs.

- 3-(3-Bromobenzyl)-1(2H)-isoquinolinone: Crystal structures reveal planar isoquinolinone rings with N–H···O hydrogen bonds . Bromine substituents in such derivatives increase molecular weight and influence torsion angles (e.g., N–C2–C10–C11 torsion: -178.69° in bromobenzyl analog) .

Environmental and Toxicological Considerations

- Biodegradation: Hydroxylated derivatives (e.g., 1(2H)-isoquinolinone) are less genotoxic than parent compounds and serve as indicators of natural attenuation in contaminated groundwater . Brominated derivatives like 4-bromo-8-methyl-1(2H)-isoquinolinone may persist longer due to reduced microbial degradation.

- Methylquinolines are more ecotoxic than unsubstituted quinolines , suggesting similar trends for substituted isoquinolinones.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。